molecular formula C16H21BrN2 B115684 Flustramine E CAS No. 158642-05-8

Flustramine E

Cat. No. B115684
M. Wt: 321.25 g/mol
InChI Key: NXURJBZDLHRCEU-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flustramine E is a natural product that was first isolated from the marine sponge, Pseudoceratina sp., in 1993. It belongs to the family of guanidine alkaloids and has been found to exhibit a wide range of biological activities. Flustramine E has been the subject of intense research due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Neurodegenerative Disease Research

Flustramine E has shown notable potential in neurodegenerative disease research, specifically for Alzheimer’s disease. The compound, alongside other flustramines, has been identified as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are significant in the symptomatic treatment of Alzheimer’s disease due to their role in increasing neurotransmitter levels in the brain. Flustramine E demonstrated a 48% inhibition of AChE in vitro, suggesting potential applications in drug leads for neurodegenerative diseases (Kowal et al., 2023).

Chemical Synthesis and Structural Analysis

Flustramine E has also been a subject of interest in the field of chemical synthesis and structural analysis. Studies have focused on the total synthesis of flustramine E and its analogs, exploring efficient methodologies and the structural intricacies of these compounds. The synthesis processes and structural elucidation provide foundational knowledge for further biochemical and pharmacological studies (Morales-Ríos et al., 2002).

Biofilm Inhibition

Another research avenue for flustramine derivatives, including flustramine E, is their application in inhibiting bacterial biofilms. These compounds have been tested against strains of Gram-positive and Gram-negative bacteria, showing low micromolar, non-toxic IC(50) values. This indicates potential applications of flustramine derivatives in addressing challenges posed by bacterial biofilms in medical and industrial settings (Bunders et al., 2011).

properties

CAS RN

158642-05-8

Product Name

Flustramine E

Molecular Formula

C16H21BrN2

Molecular Weight

321.25 g/mol

IUPAC Name

(3aS,8bS)-6-bromo-3-methyl-8b-(3-methylbut-2-enyl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole

InChI

InChI=1S/C16H21BrN2/c1-11(2)6-7-16-8-9-19(3)15(16)18-14-10-12(17)4-5-13(14)16/h4-6,10,15,18H,7-9H2,1-3H3/t15-,16-/m0/s1

InChI Key

NXURJBZDLHRCEU-HOTGVXAUSA-N

Isomeric SMILES

CC(=CC[C@@]12CCN([C@@H]1NC3=C2C=CC(=C3)Br)C)C

SMILES

CC(=CCC12CCN(C1NC3=C2C=CC(=C3)Br)C)C

Canonical SMILES

CC(=CCC12CCN(C1NC3=C2C=CC(=C3)Br)C)C

synonyms

3a,8a-cis-1-methyl-3a-(3-methyl-2-butenyl)-6-bromo-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indole
flustramine E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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